molecular formula C10H10N2O2S B2770778 Ethyl 2-(1H-pyrrol-1-yl)thiazole-4-carboxylate CAS No. 202595-58-2

Ethyl 2-(1H-pyrrol-1-yl)thiazole-4-carboxylate

Cat. No.: B2770778
CAS No.: 202595-58-2
M. Wt: 222.26
InChI Key: SOHUIKMMDCMYBK-UHFFFAOYSA-N
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Description

Ethyl 2-(1H-pyrrol-1-yl)thiazole-4-carboxylate is a heterocyclic compound with the molecular formula C10H10N2O2S. It is characterized by the presence of both pyrrole and thiazole rings, which are fused together.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(1H-pyrrol-1-yl)thiazole-4-carboxylate typically involves the reaction of ethyl 2-bromo-4-carboxylate with 1H-pyrrole in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(1H-pyrrol-1-yl)thiazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.

Scientific Research Applications

Ethyl 2-(1H-pyrrol-1-yl)thiazole-4-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 2-(1H-pyrrol-1-yl)thiazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(1H-pyrrol-2-yl)thiazole-4-carboxylate
  • Methyl 2-(1H-pyrrol-1-yl)thiazole-4-carboxylate
  • Ethyl 2-(1H-pyrrol-1-yl)thiazole-5-carboxylate

Uniqueness

This compound is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its combination of pyrrole and thiazole rings makes it a versatile compound for various applications .

Properties

IUPAC Name

ethyl 2-pyrrol-1-yl-1,3-thiazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2S/c1-2-14-9(13)8-7-15-10(11-8)12-5-3-4-6-12/h3-7H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOHUIKMMDCMYBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)N2C=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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